6-(3-Methylsulfonylaminophenyl)picolinic acid
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Overview
Description
6-(3-Methylsulfonylaminophenyl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridinecarboxylic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a methylsulfonylamino group attached to a phenyl ring, which is further connected to the picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylsulfonylaminophenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methylsulfonylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting 3-methylsulfonylaminophenylamine is then coupled with picolinic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylsulfonylaminophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(3-Methylsulfonylaminophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as an immunomodulator.
Industry: It is used in the development of herbicides and other agrochemicals due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(3-Methylsulfonylaminophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to zinc finger proteins, altering their structure and function. This can disrupt processes such as viral replication and cellular homeostasis. The compound’s ability to modulate these pathways makes it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, known for its role in zinc transport and as a metabolite of tryptophan.
Nicotinic Acid (Niacin): Another derivative of pyridinecarboxylic acid, used as a vitamin and in the treatment of hyperlipidemia.
Isonicotinic Acid: A structural isomer of picolinic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
6-(3-Methylsulfonylaminophenyl)picolinic acid is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIXZIUXDVIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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